Target Selectivity: 50-Fold Higher Potency for GBA2 Over GCS Distinguishes Sinbaglustat from Balanced or GCS-Selective Inhibitors
Sinbaglustat demonstrates a 50-fold greater inhibitory potency for non-lysosomal glucosylceramidase (GBA2) compared to glucosylceramide synthase (GCS) [1]. This selectivity profile is unique among clinically evaluated iminosugars: Miglustat exhibits a GCS/GBA2 potency ratio of approximately 1:2.5 (IC50 32 µM for GCS vs 81 µM for GBA2), while Eliglustat and Venglustat are highly selective GCS inhibitors with minimal reported GBA2 activity . The 50-fold bias toward GBA2 inhibition enables Sinbaglustat to modulate glycosphingolipid catabolism without completely suppressing de novo synthesis at lower doses, a pharmacodynamic nuance critical for CNS applications.
| Evidence Dimension | Ratio of GBA2 Inhibitory Potency to GCS Inhibitory Potency |
|---|---|
| Target Compound Data | 50-fold more potent against GBA2 than GCS |
| Comparator Or Baseline | Miglustat: 2.5-fold more potent against GCS than GBA2 (IC50: GCS 32 µM, GBA2 81 µM); Eliglustat: Selective GCS inhibitor (GBA2 activity negligible) |
| Quantified Difference | Sinbaglustat: GBA2 >> GCS; Miglustat: GCS > GBA2; Eliglustat: GCS-selective |
| Conditions | Biochemical enzyme inhibition assays; Sinbaglustat data from [2] (Gehin et al., 2021); Miglustat data from Selleck Chemicals product specifications |
Why This Matters
This inverted selectivity profile determines downstream glycosphingolipid flux; researchers requiring GBA2-predominant pharmacology for CNS models cannot achieve comparable effects with GCS-dominant alternatives.
- [1] Gehin M, Melchior M, Welford RWD, Sidharta PN, Dingemanse J. Assessment of Target Engagement in a First-in-Human Trial with Sinbaglustat, an Iminosugar to Treat Lysosomal Storage Disorders. Clin Transl Sci. 2021;14(2):558-567. View Source
